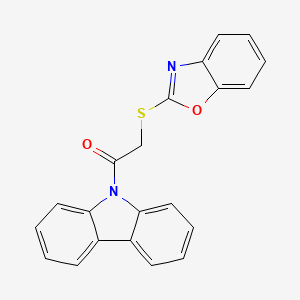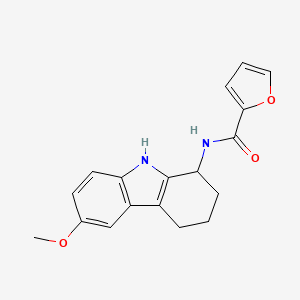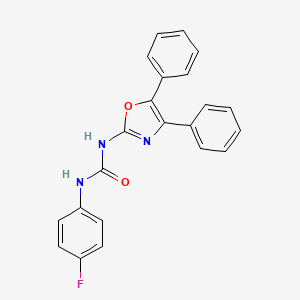![molecular formula C18H11Cl2N5O B14939458 2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones This compound is characterized by its unique structure, which includes a dichloroanilino group and a pyridyl group attached to a pyrido[2,3-d]pyrimidin-4(3H)-one core
准备方法
The synthesis of 2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, as it can be performed in aqueous medium and the DBU-H2O system can be recycled multiple times without loss of activity .
化学反应分析
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, while reduction can lead to the formation of reduced analogs.
科学研究应用
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic properties, including its use as an anticancer agent or in the treatment of other diseases.
作用机制
The mechanism of action of 2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activities. For example, it could inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, leading to changes in cell behavior and function .
相似化合物的比较
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-(3,4-dichloroanilino)pyridine: This compound has a similar dichloroanilino group but lacks the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Pyrido[2,3-b]pyrazine derivatives: These compounds share the pyrido core structure but differ in their specific functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
属性
分子式 |
C18H11Cl2N5O |
|---|---|
分子量 |
384.2 g/mol |
IUPAC 名称 |
2-(2,4-dichloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11Cl2N5O/c19-11-3-4-14(13(20)8-11)23-18-24-16-15(17(26)25-18)12(5-7-22-16)10-2-1-6-21-9-10/h1-9H,(H2,22,23,24,25,26) |
InChI 键 |
WZDQCISMLGFOMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939383.png)
![N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14939389.png)
![2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14939396.png)
![5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939401.png)

![Tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939416.png)
![3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14939422.png)
![2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)

![ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14939444.png)



![N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide](/img/structure/B14939482.png)
